molecular formula C19H18N2OS2 B2909200 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1795443-39-8

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No.: B2909200
CAS No.: 1795443-39-8
M. Wt: 354.49
InChI Key: OUEGDWNPPLHMBM-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a synthetic organic compound with the CAS Number 1795443-39-8 and a molecular weight of 354.49 g/mol. Its molecular formula is C19H18N2OS2 . This acetamide derivative features a benzylthio ether group linked to a phenylacetamide scaffold that is substituted with a 2-methylthiazole ring, a structural motif common in medicinal chemistry research. While specific biological data for this compound is not available in the searched literature, its structure provides insights into its potential research applications. The 2-methylthiazole component is a significant pharmacophore found in compounds synthesized for investigating anticancer properties . Furthermore, the acetamide linkage is a key feature in many bioactive molecules, including a range of 2-mercaptobenzothiazole-based acetamide derivatives that have demonstrated notable antibacterial and antibiofilm activities in scientific studies . The incorporation of a sulfur-containing benzylthio group may also influence the compound's physicochemical properties and interaction with biological targets. This combination of structural features makes this compound a compound of interest for further investigation in various biochemical and pharmacological research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-14-20-18(12-24-14)16-9-5-6-10-17(16)21-19(22)13-23-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEGDWNPPLHMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide typically involves the reaction of benzylthiol with N-(2-(2-methylthiazol-4-yl)phenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group or to modify the thiazole ring.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated products or modified thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylthio group and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Structural Features

The compound’s core structure includes:

  • Acetamide backbone : Common in analogs like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () .
  • Benzylthio group: Shared with compounds such as 5h (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) .
  • Heterocyclic substituent: The 2-methylthiazole moiety distinguishes it from phenoxy- or trifluoromethyl-substituted analogs (e.g., 5h, 5j, ) .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Solubility Trends
Target Compound 2-(2-methylthiazol-4-yl)phenyl Not reported Not given Likely moderate (benzylthio enhances lipophilicity)
5h () 2-isopropyl-5-methylphenoxy 133–135 88 Low (high lipophilicity)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () 4-(trifluoromethyl)phenyl Not reported Not given Enhanced lipophilicity (CF₃ group)
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide () 2-methylphenyl Not reported Not given Moderate (smaller substituents)

Key Observations :

  • The benzylthio group in the target compound and 5h contributes to higher melting points (133–135°C for 5h) compared to simpler acetamides .
  • Trifluoromethyl groups () may further alter solubility and bioavailability .

Biological Activity

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of a benzylthio group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-based compounds demonstrated IC50 values as low as 1.61 µg/mL against certain cancer cell lines, suggesting potent antitumor activity . The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence the activity, with electron-donating groups enhancing efficacy.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in several studies. For example, thiazole derivatives have been shown to possess antibacterial activity comparable to established antibiotics like norfloxacin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant activity. Some compounds in this class demonstrated protective effects in animal models of seizures, with certain analogues offering protection comparable to traditional anticonvulsants like sodium valproate . The SAR studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.

Study 1: Antitumor Efficacy

A recent study synthesized several thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Compound 13 from this series exhibited significant activity with an IC50 value less than that of doxorubicin, a standard chemotherapy agent. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts .

Study 2: Antimicrobial Properties

In another investigation, a series of phenylthiazol-2-amine derivatives were synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed superior antibacterial activity compared to conventional antibiotics, suggesting their potential as new therapeutic agents .

Table: Summary of Biological Activities

Biological Activity Mechanism IC50/Effectiveness References
AntitumorCytotoxicity< 1.61 µg/mL
AntimicrobialCell wall disruptionComparable to norfloxacin
AnticonvulsantNeuroprotectiveSimilar to sodium valproate

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